Cas no 182925-85-5 (N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide)

N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a specialized organic compound featuring a benzothiazole sulfonamide core with an acetamide substituent. Its structure incorporates a sulfonamide group, which may confer enhanced stability and reactivity, making it suitable for applications in medicinal chemistry and pharmaceutical research. The presence of the 4-methylphenyl moiety suggests potential utility as an intermediate in the synthesis of bioactive molecules. The compound’s well-defined heterocyclic framework could facilitate interactions with biological targets, particularly in the development of enzyme inhibitors or receptor modulators. Its purity and structural specificity make it a valuable candidate for exploratory studies in drug discovery and mechanistic investigations.
N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide structure
182925-85-5 structure
Product Name:N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
CAS No:182925-85-5
MF:C16H14N2O4S
MW:330.358362674713
CID:5474206
Update Time:2025-11-01

N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
    • N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
    • Inchi: 1S/C16H14N2O4S/c1-11-6-8-12(9-7-11)17-15(19)10-18-16(20)13-4-2-3-5-14(13)23(18,21)22/h2-9H,10H2,1H3,(H,17,19)
    • InChI Key: PQEIDIPMDKLVSV-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C)C=C1)(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Pricemore >>

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N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Related Literature

Additional information on N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Introduction to N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide and Its Significance in Modern Chemical Biology

N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a complex organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound, identified by the CAS number 182925-85-5, belongs to a class of molecules that exhibit promising properties for therapeutic applications. The detailed structure of this molecule includes a benzothiazole core and an acetamide functional group, which are well-known for their involvement in various biological processes and drug development.

The benzothiazole core is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties. This structural motif is found in numerous pharmaceutical agents and natural products, contributing to its widespread use in medicinal chemistry. The presence of the 1,1,3-trioxo group in the benzothiazole ring further enhances the molecular complexity and potential reactivity of the compound. This group is often associated with compounds that exhibit bioactivity, making it a key feature to investigate in terms of biological function.

The acetamide functional group at the other end of the molecule adds another layer of functionality. Acetamides are commonly used in drug design due to their ability to form hydrogen bonds and interact with biological targets. In N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide, the acetamide moiety is linked to the benzothiazole core through an amide bond, which can influence the compound's solubility and metabolic stability.

Recent research has highlighted the importance of structurally diverse molecules in drug discovery. The combination of the benzothiazole core, the 1,1,3-trioxo group, and the acetamide functional group makes N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide a fascinating subject for further investigation. Studies have shown that such compounds can interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

One of the most intriguing aspects of this compound is its potential role in modulating biological pathways. The benzothiazole core has been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties. The 1,1,3-trioxo group may contribute to these effects by influencing the electronic properties of the molecule and enhancing its ability to interact with biological targets. Additionally, the acetamide functional group could play a role in mediating interactions with proteins and enzymes.

In recent years, there has been a growing interest in developing novel therapeutic agents based on natural product-inspired scaffolds. The structure of N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide bears similarities to certain natural products known for their bioactivity. This similarity suggests that the compound may possess similar pharmacological properties and could be a valuable candidate for further exploration.

The synthesis of this compound involves multiple steps and requires careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex framework of N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide. These techniques include multi-step organic synthesis followed by purification methods such as column chromatography and recrystallization.

Evaluation of the biological activity of N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide has been conducted using various in vitro assays. These assays aim to assess its interaction with specific biological targets and evaluate its potential therapeutic effects. Preliminary results suggest that the compound exhibits promising activity against certain disease-related pathways.

The development of new drugs often involves rigorous testing to ensure safety and efficacy. N-(4-methylphenyl)-2-(1,1,trioxo - 23 - dihydro - 11λ6,22 - benzothiazol - 22 - yl) acetamide is currently undergoing further studies to determine its pharmacokinetic properties、toxicity profile、and potential side effects。These studies are essential for understanding how the compound behaves within living systems and for identifying any risks associated with its use。

The future prospects for N-(4-methylphenyl)-[email protected]([email protected]) are exciting,given its unique structure and promising biological activity。Further research is needed to fully elucidate its mechanism of action、optimize its synthesis、and evaluate its potential as a therapeutic agent。Collaborative efforts between chemists、biologists、and pharmacologists will be crucial in advancing our understanding of this compound and harnessing its potential benefits。

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